molecular formula C12H11F3N2O B1454778 3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol CAS No. 1393125-42-2

3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

Cat. No. B1454778
M. Wt: 256.22 g/mol
InChI Key: DLCMNGJDIIJRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, also known as DMPP, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid, soluble in methanol and ethanol, and has a melting point of 122-123 °C. DMPP has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic synthesis, and as a research tool for studying the biochemical and physiological effects of various substances.

Scientific Research Applications

Corrosion Inhibition

Organic compounds containing the pyrazole moiety, such as 4-{bis[(3,5-dimethyl-1H-pyrazolyl-1-yl)methyl]-amino}phenol, have been investigated for their potential as corrosion inhibitors. Density functional theory (DFT) studies have identified key parameters like EHOMO, ELUMO, and gap energy (ΔE) that correlate with the compounds' inhibition efficiencies and reactive sites. These theoretical results align with experimental data, marking pyrazole derivatives as promising corrosion inhibitors (Wang et al., 2006).

Biological Activity

Metal complexes involving N3 tridentate ligands, which include pyrazole rings, have been synthesized and characterized. These complexes exhibit diverse geometries depending on the metal involved and have shown potential biological activity against various bacterial species, indicating the significance of pyrazole derivatives in medicinal chemistry (Al‐Hamdani & Al Zoubi, 2015).

Luminescent Properties

Derivatives like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol have been synthesized and characterized, showcasing interesting luminescent properties. The molecular structure and luminescent behavior of such compounds have been explored, providing insights into their potential applications in materials science (Tang et al., 2014).

Photodynamic Therapy

Novel zinc phthalocyanines containing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety have been developed, with studies revealing their solubility, aggregation behavior, and photochemical properties. The high quantum yield of singlet oxygen generation suggests their potential application as photosensitizers in photodynamic therapy (Ziminov et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 3,5-Dimethyl-4-methoxyphenylboronic Acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”. For instance, a related compound, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate, has been studied for its potential as an activator for p-tolyl thioglycoside donors .

properties

IUPAC Name

3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-7-3-10(18)4-8(2)11(7)17-6-9(5-16-17)12(13,14)15/h3-6,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCMNGJDIIJRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C=C(C=N2)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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